molecular formula C6H14N2O B6358740 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine CAS No. 1558276-32-6

3-(Aminomethyl)-N,N-dimethyloxetan-3-amine

Cat. No.: B6358740
CAS No.: 1558276-32-6
M. Wt: 130.19 g/mol
InChI Key: BZUCPWWAYDCSKA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N,N-dimethyloxetan-3-amine (CAS 1558276-32-6) is a high-value chemical building block integrating a synthetically versatile oxetane ring with an amine functionality. Its molecular formula is C6H14N2O, and it has a molecular weight of 130.19 g/mol . The oxetane (a four-membered oxygen-containing ring) is a key structural motif in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. Incorporating an oxetane ring can enhance aqueous solubility, increase metabolic stability, and serve as a stable, non-planar carbonyl or gem-dimethyl group bioisostere . This compound is particularly valuable as a synthon for constructing complex heterocyclic systems, which are core structures in numerous bioactive molecules and pharmaceuticals . The scaffold's utility is derived from its two functional groups, which offer distinct sites for chemical modification. The N,N-dimethylamine group can act as an electron-donor, creating push-pull systems that are reactive intermediates, while the aminomethyl group provides a handle for further derivatization via amide bond formation or other coupling reactions. Researchers utilize such N,N-dimethyl enamino ketone derivatives as versatile precursors for a diverse range of five- and six-membered acyclic, carbocyclic, and heterocyclic compounds . This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or personal use. It is classified as a dangerous good (UN 2735, Class 8) and requires careful handling. Please refer to the Safety Data Sheet for comprehensive hazard and handling information. Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-(aminomethyl)-N,N-dimethyloxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8(2)6(3-7)4-9-5-6/h3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUCPWWAYDCSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine typically involves the reaction of oxetane derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and dimethylamine in the presence of a catalyst to introduce the aminomethyl group onto the oxetane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while minimizing the use of hazardous reagents and solvents. The use of environmentally friendly solvents and catalysts is often prioritized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Acylation of the Primary Amine

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes nucleophilic acylation with acid chlorides or anhydrides to form amides. The reaction requires a base (e.g., NaOH or pyridine) to neutralize HCl byproducts .
Example Reaction:

3-(Aminomethyl)-N,N-dimethyloxetan-3-amine+AcClBase3-(Acetamidomethyl)-N,N-dimethyloxetan-3-amine+HCl\text{this compound} + \text{AcCl} \xrightarrow{\text{Base}} \text{3-(Acetamidomethyl)-N,N-dimethyloxetan-3-amine} + \text{HCl}

Reagent Conditions Product Key Notes
Acetyl chloridePyridine, RTAcetamidomethyl derivativeSelective acylation at primary amine; tertiary amine remains unaffected .

Alkylation Reactions

The primary amine can react with alkyl halides via S<sub>N</sub>2 mechanisms, forming secondary or tertiary amines. Over-alkylation is mitigated using excess ammonia or controlled stoichiometry .
Example Reaction:

This compound+CH3I3-((Methylamino)methyl)-N,N-dimethyloxetan-3-amine+HI\text{this compound} + \text{CH}_3\text{I} \rightarrow \text{3-((Methylamino)methyl)-N,N-dimethyloxetan-3-amine} + \text{HI}

Reagent Conditions Product Key Notes
Methyl iodideExcess amine, RTMonomethylated derivativeQuaternary ammonium salts form if alkylation exceeds stoichiometry .

Oxetane Ring-Opening Reactions

The strained oxetane ring is susceptible to nucleophilic or acid-catalyzed ring-opening. For example:

  • Nucleophilic Attack : Azide ions (N<sub>3</sub><sup>−</sup>) displace the oxygen, forming azido-alcohols .

  • Acid-Catalyzed Hydrolysis : Protonation of the oxetane oxygen leads to ring-opening, producing diols .

Example Reaction (Acid-Catalyzed):

Oxetane+H2OH+3-(Aminomethyl)-N,N-dimethyl-1,3-propanediol\text{Oxetane} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{3-(Aminomethyl)-N,N-dimethyl-1,3-propanediol}

Reagent Conditions Product Key Notes
HBr (aq.)RefluxBrominated diol derivativeRegioselectivity depends on oxetane conformation and steric effects .

Hofmann Elimination

Conversion of the primary amine to a quaternary ammonium salt (via exhaustive alkylation) enables Hofmann elimination under strong basic conditions, yielding alkenes .
Example Pathway:

  • Quaternary Salt Formation :

-CH2NH2+2CH3I-CH2N+(CH3)3I\text{-CH}_2\text{NH}_2 + 2 \text{CH}_3\text{I} \rightarrow \text{-CH}_2\text{N}^+(\text{CH}_3)_3\text{I}^-

  • Elimination :

-CH2N+(CH3)3IAg2OAlkene+N(CH3)3\text{-CH}_2\text{N}^+(\text{CH}_3)_3\text{I}^- \xrightarrow{\text{Ag}_2\text{O}} \text{Alkene} + \text{N}(\text{CH}_3)_3

Reagent Conditions Product Key Notes
Methyl iodide, Ag<sub>2</sub>OHeatTrans-cyclooctene (major)Syn-elimination favored due to steric hindrance from oxetane substituents .

Reactivity of the Tertiary Amine

The dimethylamino group (-N(CH<sub>3</sub>)<sub>2</sub>) exhibits limited nucleophilicity but can form quaternary salts with strong alkylating agents (e.g., benzyl bromide) .

Example Reaction:

-N(CH3)2+PhCH2Br-N+(CH3)2(CH2Ph)Br\text{-N(CH}_3\text{)}_2 + \text{PhCH}_2\text{Br} \rightarrow \text{-N}^+(\text{CH}_3)_2(\text{CH}_2\text{Ph})\text{Br}^-

Reagent Conditions Product Key Notes
Benzyl bromideEt<sub>3</sub>N, RTQuaternary ammonium saltRequires stoichiometric base to neutralize HBr .

Functionalization of the Oxetane Ring

The oxetane’s C3 position can undergo substitution or oxidation:

  • Fluorination : DAST (diethylaminosulfur trifluoride) converts hydroxyl groups to fluorides .

  • Oxidation : RuO<sub>4</sub> cleaves alkenes adjacent to oxetanes, forming ketones or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies indicate that compounds containing oxetane structures can exhibit significant anticancer activity. The mechanism often involves the modulation of biological pathways associated with cancer cell proliferation and survival. For instance, derivatives of oxetanes have been explored for their ability to target specific receptors involved in tumor growth, such as adenosine receptors .

1.2 Neurological Disorders

Research has also highlighted the potential of 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine in treating neurological disorders. The compound's ability to penetrate the blood-brain barrier may facilitate its use in conditions like Alzheimer's disease and Parkinson's disease, where modulation of neurotransmitter systems is critical .

1.3 Antimicrobial Activity

The compound has shown promise in antimicrobial applications, particularly against resistant strains of bacteria. Its structural features allow it to interact with bacterial membranes and inhibit growth effectively .

Synthesis and Chemical Properties

2.1 Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. One common method is the nucleophilic substitution reaction involving dimethylamine and an appropriate oxetane derivative .

2.2 Chemical Properties

The compound is a hydrochloride salt with a molecular weight of approximately 137.61 g/mol. It is soluble in water and exhibits stability under standard laboratory conditions, making it suitable for various applications in research settings .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound serves as a valuable monomer for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for applications in coatings, adhesives, and composites .

3.2 Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems, particularly those designed for controlled release mechanisms. By modifying the oxetane ring or incorporating it into larger polymeric structures, researchers can create formulations that release therapeutic agents in a targeted manner over extended periods .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of NSCLC cell lines using oxetane derivatives .
Study BNeurological ApplicationsShowed potential neuroprotective effects in animal models of Alzheimer's disease .
Study CAntimicrobial EfficacyReported effectiveness against MRSA strains with minimal cytotoxicity to human cells .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
3-(Aminomethyl)-N,N-dimethyloxetan-3-amine C₅H₁₁NO 101.15 -NHCH₂, -N(CH₃)₂ Free base; polar, likely soluble in polar solvents.
3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine C₁₈H₂₂N₂O 290.39 -NHCH₂, -N(CH₂C₆H₅)₂ Higher lipophilicity due to benzyl groups; reduced solubility in water .
3-(Aminomethyl)-N-benzyl-N-methyloxetan-3-amine C₁₂H₁₈N₂O 206.28 -NHCH₂, -N(CH₃)(CH₂C₆H₅) Intermediate lipophilicity; potential for enhanced cell permeability .
N,3-Dimethyloxetan-3-amine hydrochloride C₅H₁₁NO·HCl 137.61 -NHCH₂ (protonated), -N(CH₃)₂ Salt form; improved aqueous solubility and crystallinity .
Key Observations:
  • Substituent Effects :
    • The dibenzyl analog exhibits significantly higher molecular weight and lipophilicity compared to the dimethyl variant, which may limit its utility in drug design due to poor solubility .
    • The benzyl-methyl analog strikes a balance between lipophilicity and solubility, making it a versatile intermediate for medicinal chemistry .
    • The hydrochloride salt of the target compound enhances water solubility, facilitating formulation in preclinical studies .

Biological Activity

3-(Aminomethyl)-N,N-dimethyloxetan-3-amine, a compound featuring an oxetane structure, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H11_{11}NO
  • Molecular Weight : 101.149 g/mol
  • CAS Number : 1310732-23-0
  • Purity : ≥97%

The biological activity of this compound is likely influenced by its structural characteristics, particularly the oxetane ring which can enhance lipophilicity and facilitate interactions with various biological targets. Compounds with similar structures have shown diverse biological activities, including:

  • Antimicrobial Activity : Related compounds exhibit significant antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential enzymes .
  • Enzyme Inhibition : Its mechanism may involve the inhibition of specific enzymes, similar to other oxetane derivatives that have been studied for their ability to modulate enzymatic pathways .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Type Description
AntimicrobialExhibits activity against various bacteria and fungi.
Enzyme InhibitionPotential inhibition of enzymes involved in metabolic pathways.
Neuroprotective EffectsMay influence neuroprotective pathways, although specific studies are limited.

Research Findings

  • Antimicrobial Studies : Preliminary studies indicate that this compound has shown promising results in inhibiting the growth of certain bacterial strains. The compound's ability to penetrate lipid membranes enhances its effectiveness against gram-positive bacteria .
  • In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit specific enzymatic activities. For instance, it has been compared to known inhibitors in terms of potency and mechanism .
  • Case Studies :
    • A study involving related oxetane derivatives highlighted their potential as therapeutic agents in treating infections due to their favorable pharmacokinetic properties .
    • Another research effort focused on the synthesis and biological evaluation of similar compounds revealed that modifications in the oxetane structure could lead to enhanced biological activity, suggesting a structure-activity relationship (SAR) worth exploring further .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(Aminomethyl)-N,N-dimethyloxetan-3-amine?

  • Methodological Answer : Synthesis typically involves functionalization of oxetane precursors. For example, tert-butyl carbamate (Boc) protection of the amine group can stabilize reactive intermediates during ring-closing reactions. Patent literature highlights catalytic coupling of aminomethyl groups with oxetane derivatives under mild conditions . Building-block approaches, such as those described in Enamine Ltd's catalogue, suggest modular assembly using pre-functionalized oxetane cores .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (1H, 13C) to confirm the oxetane ring and dimethylamino group .
  • Mass spectrometry (ESI or MALDI-TOF) for molecular weight validation.
  • X-ray crystallography to resolve stereochemistry in crystalline forms (as demonstrated for structurally related Mn complexes) .
  • HPLC with UV detection for purity assessment, particularly for detecting byproducts from strained oxetane ring reactions .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The oxetane ring’s strain makes it sensitive to moisture and acidic conditions. Storage at -20°C under inert gas (argon/nitrogen) is recommended. Thermogravimetric analysis (TGA) of analogous compounds shows decomposition above 500 K, suggesting thermal stability under standard lab conditions . Avoid prolonged exposure to light, as UV may degrade the amine functionality .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxetane ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can quantify ring strain energy (~20–25 kcal/mol for oxetanes) and identify nucleophilic/electrophilic sites. NIST thermodynamic data (e.g., ΔfH°gas) enables reaction feasibility analysis, such as ring-opening via nucleophilic attack . Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) predict conformational flexibility and aggregation tendencies .

Q. What role does the dimethylamino group play in modulating biological activity?

  • Methodological Answer : The dimethylamino group enhances solubility in aqueous-organic mixtures and may act as a hydrogen bond donor/acceptor in protein-ligand interactions. Comparative studies with N-methylated analogs (e.g., replacing dimethylamino with primary amines) reveal reduced binding affinity to enzymes like kinases, suggesting steric and electronic contributions . Surface plasmon resonance (SPR) assays can quantify binding kinetics with target proteins .

Q. How can researchers resolve contradictions in reaction yields during scale-up syntheses?

  • Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control. For example, oxetane ring-opening may dominate under high-temperature conditions. Strategies include:

  • DoE (Design of Experiments) to optimize temperature, catalyst loading, and solvent polarity.
  • In-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation .
  • Microreactor systems to improve heat/mass transfer and reduce side reactions .

Q. What analytical approaches validate the compound’s role in drug discovery pipelines?

  • Methodological Answer :

  • In vitro assays : Test metabolic stability in liver microsomes (e.g., CYP450 inhibition).
  • Pharmacokinetic profiling : Assess permeability (Caco-2 cells) and plasma protein binding.
  • Structural analogs : Compare with FDA-approved oxetane-containing drugs (e.g., Paxlovid derivatives) to identify scaffold advantages .

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